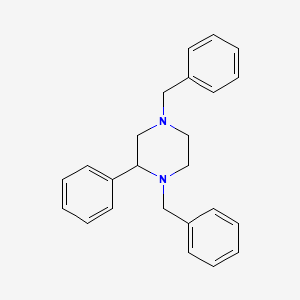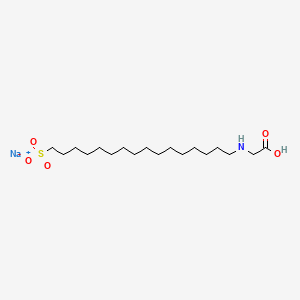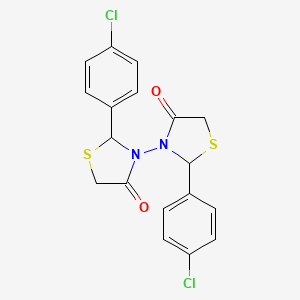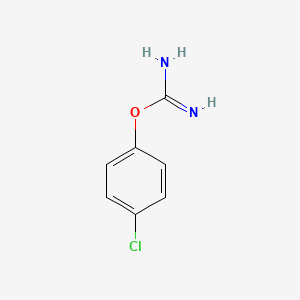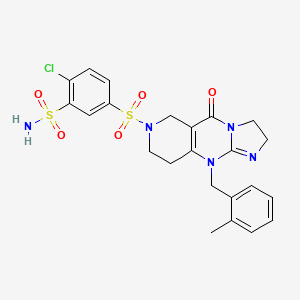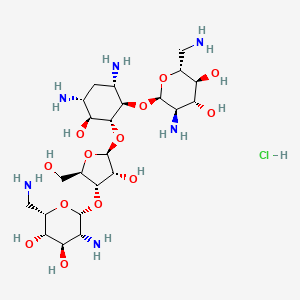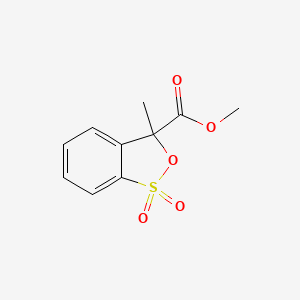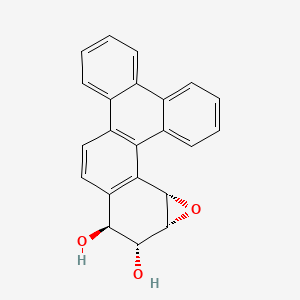
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(g)chrysene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential to form DNA adducts, leading to mutations and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the following steps:
Oxidation of Benzo(g)chrysene: Benzo(g)chrysene is first oxidized to form benzo(g)chrysene-11,12-dihydrodiol.
Epoxidation: The dihydrodiol is then subjected to epoxidation to form the final product, this compound.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research rather than commercial applications. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) can be used for reducing the epoxide group.
Substitution: Nucleophiles like hydroxide ions (OH-) can open the epoxide ring.
Major Products
The major products formed from these reactions include various diols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAH derivatives.
Biology: Investigated for its role in forming DNA adducts and inducing mutations.
Medicine: Studied for its carcinogenic properties and potential to cause cancer.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
The mechanism of action of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA. The compound forms DNA adducts by covalently binding to DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and potentially lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.
Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar structure and reactivity.
Uniqueness
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure and the particular DNA adducts it forms. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis.
Propriétés
Numéro CAS |
119479-47-9 |
|---|---|
Formule moléculaire |
C22H16O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(16S,18R,19R,20S)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
Clé InChI |
GZHHSQMUVHHNOY-LNRXMEIDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


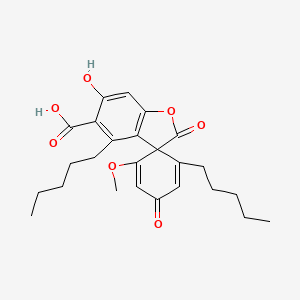
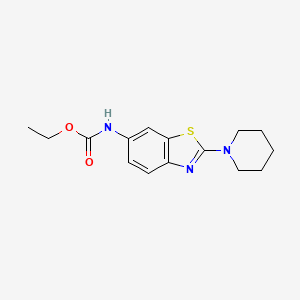
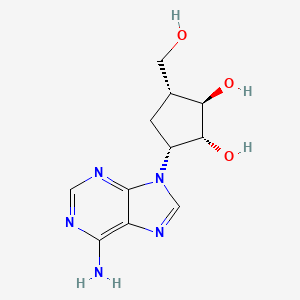
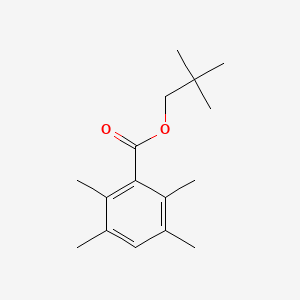
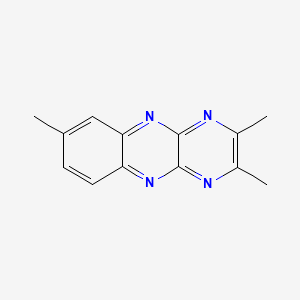
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
